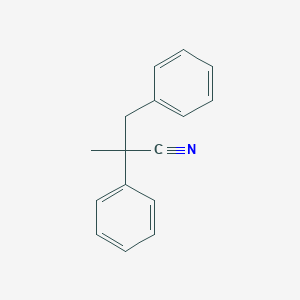

2-Methyl-2,3-diphenylpropanenitrile

Beschreibung

Significance of Nitrile Functional Groups in Chemical Transformations and Molecular Architectures

The nitrile or cyano group (-C≡N) is a cornerstone in organic synthesis due to its remarkable versatility. numberanalytics.comnih.gov Comprising a carbon atom triple-bonded to a nitrogen atom, this functional group possesses unique electronic properties, including a nucleophilic nitrogen atom, an electrophilic carbon center, and the ability of the triple bond to coordinate with metals. nih.govfiveable.me These characteristics allow nitriles to participate in a wide array of chemical transformations, serving as valuable intermediates in the synthesis of more complex molecular architectures. numberanalytics.com

Contextualizing 2-Methyl-2,3-diphenylpropanenitrile within the Broader Class of Substituted Diphenylpropanenitriles

This compound belongs to the class of substituted diphenylpropanenitriles, which are characterized by a propanenitrile backbone with two phenyl substituents. The specific substitution pattern in this compound involves a methyl group and a phenyl group on the second carbon (α-carbon) and another phenyl group on the third carbon (β-carbon) of the nitrile chain.

The synthesis and reactions of substituted diphenylpropanenitriles are of significant interest in organic chemistry. For example, the alkylation of phenylacetonitrile (B145931) with benzyl (B1604629) halides is a common method to produce such compounds. acs.org The reactivity of the α-proton in arylacetonitriles allows for the introduction of various substituents at this position. The development of catalytic systems, such as those using iridium or nickel complexes, has enabled more efficient and selective alkylation of arylacetonitriles with alcohols, avoiding the use of toxic alkylating agents. acs.orgrsc.org The dehydrogenation of α-cyclohexene-substituted nitriles also presents a pathway to α-aryl nitriles, bypassing the use of cyanide in conventional methods. rsc.org

The properties and reactivity of substituted diphenylpropanenitriles can be tuned by the nature and position of the substituents on the aromatic rings and the aliphatic chain. This class of compounds serves as precursors to a variety of other molecules.

A specific synthesis for this compound involves the reaction of 2-phenylpropanenitrile (B133222) with benzyl bromide. scispace.com Another approach is the palladium-catalyzed decarboxylative coupling. rsc.org

Table 1: Physicochemical Properties of Selected Diphenylpropanenitriles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursors |

|---|---|---|---|

| 2,3-Diphenylpropanenitrile (B1616120) | C₁₅H₁₃N | 207.27 | Phenylacetonitrile, Benzyl alcohol acs.orgrsc.org |

| 2-Methyl-2-phenylpropanenitrile | C₁₀H₁₁N | 145.20 | 2-Phenylpropanenitrile nih.gov |

| This compound | C₁₆H₁₅N | 221.30 | 2-Phenylpropanenitrile, Benzyl bromide scispace.com |

Evolution of Synthetic Strategies for Nitrile-Containing Organic Compounds

The methods for synthesizing nitrile-containing compounds have evolved significantly over time, driven by the demand for efficiency, selectivity, and more environmentally benign processes. researchgate.netresearchgate.net

Historically, the synthesis of nitriles often relied on nucleophilic substitution reactions using toxic cyanide salts, such as the reaction of alkyl halides with sodium or potassium cyanide. ebsco.com Another classical method is the dehydration of primary amides and aldoximes. fiveable.meebsco.com

In recent decades, there has been a major push towards developing catalytic and greener synthetic routes. researchgate.net Transition-metal catalysis has emerged as a powerful tool for nitrile synthesis. For instance, palladium-catalyzed cyanation reactions have become a staple in organic synthesis. More recently, focus has shifted to avoiding cyanide reagents altogether. acs.org Biocatalytic methods, using enzymes for the dehydration of aldoximes in water, offer a sustainable alternative. acs.org

Electrochemical synthesis represents another modern approach, offering advantages such as high atom economy, minimal waste, and the use of electricity as a clean reagent. researchgate.netresearchgate.net These electro-organic reactions can be used for various transformations, including the synthesis of nitriles from alcohols and the cyanation of C-H bonds. researchgate.netresearchgate.net The development of strategies like the "hydrogen-borrowing" or "redox-neutral" alkylation of nitriles with alcohols, catalyzed by transition metals, further exemplifies the move towards more atom-economical and sustainable synthetic methods. acs.orgrsc.org These advanced strategies often allow for the construction of complex nitrile-containing molecules under milder conditions and with greater functional group tolerance. acs.org

Table 2: Evolution of Synthetic Methods for Nitriles

| Method | Description | Key Features |

|---|---|---|

| Classical Methods | ||

| Nucleophilic Substitution | Reaction of alkyl halides with alkali metal cyanides. ebsco.com | Broad applicability but uses highly toxic reagents. |

| Dehydration of Amides/Aldoximes | Removal of a water molecule from a primary amide or an aldoxime. fiveable.meebsco.com | A common and versatile method. |

| Modern Catalytic Methods | ||

| Transition-Metal Catalyzed Cyanation | Palladium or other metal-catalyzed introduction of the cyano group. | High efficiency and selectivity. |

| Cyanide-Free Syntheses | Methods that avoid the use of toxic cyanide salts, such as biocatalytic dehydration. acs.org | Increased safety and sustainability. |

| Electrochemical Synthesis | Use of electricity to drive nitrile-forming reactions. researchgate.netresearchgate.net | Green and atom-economical. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2,3-diphenylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-16(13-17,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSQCJLUIIUDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 2 Methyl 2,3 Diphenylpropanenitrile

The reactivity of 2-Methyl-2,3-diphenylpropanenitrile is dominated by the chemistry of its cyano (-C≡N) functional group. This group's electronic structure, characterized by a polarized triple bond, makes it susceptible to a range of nucleophilic additions and reductions.

Nucleophilic Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and serves as a site for nucleophilic attack. This fundamental reactivity underpins many of its transformations.

The initial step in many reactions of nitriles involves the nucleophilic addition to the carbon-nitrogen triple bond. This attack by a nucleophile (Nu⁻) leads to the formation of a highly reactive intermediate known as an imine anion. nih.govlibretexts.org This anion is a potent base and typically undergoes rapid subsequent reactions, most commonly protonation by a solvent or another proton source to yield a neutral imine. chemistrysteps.com

The general mechanism can be represented as: Nu⁻ + R-C≡N → [R-C(Nu)=N⁻]

For this compound, this intermediate would possess significant steric hindrance around the newly formed C=N double bond, influencing the stereochemistry and kinetics of subsequent steps. While imines are often intermediates, they can be isolated or, more commonly, react in situ to generate other functional groups. libretexts.org The formation of these imine anions is a key mechanistic step in hydrolysis, reduction, and certain organometallic addition reactions.

Hydrolysis Pathways: Acidic and Alkaline Conditions

The nitrile group of this compound can be completely hydrolyzed to a carboxylic acid under either acidic or alkaline conditions, typically requiring heat. libretexts.org This transformation proceeds through an amide intermediate, 2-methyl-2,3-diphenylpropanamide.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous HCl), the nitrile nitrogen is first protonated, which strongly activates the carbon atom toward nucleophilic attack by water. libretexts.orgyoutube.com Tautomerization of the resulting intermediate yields the amide. Continued heating under acidic conditions then hydrolyzes the amide to produce 2-methyl-2,3-diphenylpropanoic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). chemistrysteps.comlibretexts.org

Reaction Scheme: Acidic Hydrolysis

this compound + H₂O/H⁺ → [Intermediate Imidic Acid] → 2-Methyl-2,3-diphenylpropanamide

2-Methyl-2,3-diphenylpropanamide + H₂O/H⁺ → 2-Methyl-2,3-diphenylpropanoic Acid + NH₄⁺

Alkaline-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) (NaOH) and heat, the hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.comcommonorganicchemistry.com The resulting imine anion is protonated by water to give an imidic acid, which tautomerizes to the amide. Subsequent saponification (base-catalyzed hydrolysis) of the amide yields the salt of the carboxylic acid (e.g., sodium 2-methyl-2,3-diphenylpropanoate) and ammonia (B1221849) gas. libretexts.org Acidification of the reaction mixture in a separate workup step is required to obtain the free carboxylic acid. libretexts.org

Reaction Scheme: Alkaline Hydrolysis

this compound + OH⁻ → [Intermediate Imine Anion] → 2-Methyl-2,3-diphenylpropanamide

2-Methyl-2,3-diphenylpropanamide + OH⁻ → Sodium 2-methyl-2,3-diphenylpropanoate + NH₃

Due to the steric hindrance of the quaternary α-carbon, these hydrolysis reactions often require forcing conditions (i.e., high temperatures and prolonged reaction times). orgsyn.org However, metal catalysts can facilitate the hydration of nitriles to amides under milder conditions, which can sometimes prevent the subsequent hydrolysis to the carboxylic acid. orgsyn.org

Reduction of Nitriles to Amines and Other Nitrogen-Containing Functional Groups

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic importance. This can be achieved through various methods, including single-electron transfer and catalytic hydrogenation.

Samarium(II) iodide (SmI₂) is a powerful and versatile single-electron transfer reagent that can reduce nitriles to primary amines under mild conditions. organicreactions.orgwikipedia.org This method is particularly valuable for substrates with sensitive functional groups that might not be compatible with harsher reducing agents like metal hydrides. organic-chemistry.org The reaction is believed to proceed via an initial electron transfer from Sm(II) to the nitrile, generating a radical anion or an imidoyl-type radical. organic-chemistry.orgnih.gov

A general method for the reduction of various nitriles to primary amines utilizes SmI₂ activated with a Lewis base (like triethylamine) and water as a proton source. organic-chemistry.org This system demonstrates excellent functional group tolerance. organic-chemistry.org The deep blue or brown color of the active Sm(II) complex fades as the reaction proceeds, providing a convenient visual indicator of its progress. organic-chemistry.org

General Reaction

R-C≡N + SmI₂/H₂O/Base → R-CH₂NH₂

The reactivity of SmI₂ can be finely tuned by the choice of solvent and additives, such as HMPA or amines, which can significantly alter its reduction potential. wikipedia.orgnih.gov

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines. This process typically involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. researchgate.net

Common catalysts for this transformation include Raney Nickel, Cobalt, and palladium- or platinum-based catalysts. google.comnih.gov The reaction mechanism is thought to involve the stepwise addition of hydrogen across the triple bond, proceeding through an imine intermediate (R-CH=NH) which is then further reduced to the primary amine (R-CH₂NH₂). researchgate.net

Table 1: Catalyst Systems for Nitrile Hydrogenation

| Catalyst System | Substrate Example | Conditions | Product | Selectivity/Yield | Reference |

| 10% Pd/C | 3-Phenylpropionitrile | H₂ (6 bar), NaH₂PO₄, H₂SO₄, DCM/H₂O, 80°C | 3-Phenylpropylamine | 26% Selectivity | nih.gov |

| 5% Nickel/Diatomaceous Earth | 3,3-Diphenylpropionitrile | H₂, NH₃, Methanol, 80-120°C | 3,3-Diphenylpropylamine | 95% Yield | google.com |

| Raney Nickel | General Nitriles | H₂, High Pressure | Primary Amines | Variable | researchgate.net |

| Raney Cobalt | General Nitriles | H₂, High Pressure | Primary Amines | Variable | researchgate.net |

Carbon-Carbon Bond Formation Reactions Involving the Alpha-Carbon of this compound

The alpha-carbon of this compound is a quaternary carbon, meaning it has no attached hydrogen atoms. Therefore, it cannot be deprotonated to form a carbanion for further alkylation reactions. Instead, this compound is itself the product of C-C bond formation at the alpha-position of a suitable precursor.

The most common strategy involves the α-alkylation of a simpler nitrile. For instance, the 2,3-diphenylpropanenitrile (B1616120) framework is readily synthesized via the alkylation of phenylacetonitrile (B145931) with a benzylating agent. nsf.govrsc.orgscispace.com This reaction proceeds by first treating the starting nitrile with a base to remove the acidic α-proton, generating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks an electrophile, such as benzyl (B1604629) alcohol or a benzyl halide, in a C-C bond-forming step. This "borrowing hydrogen" or "hydrogen autotransfer" methodology, particularly with alcohol electrophiles, is an atom-economical and environmentally friendly approach where water is the only byproduct. nsf.gov

To synthesize the target molecule, this compound, one could envision a two-step sequence: first, the benzylation of phenylacetonitrile to give 2,3-diphenylpropanenitrile, followed by a second alkylation step with a methylating agent. Alternatively, a one-pot reaction starting from 2-phenylpropanenitrile (B133222) and a benzylating agent could be employed.

Table 2: Representative Conditions for α-Alkylation of Phenylacetonitriles

| Nitrile Precursor | Alkylating Agent | Catalyst/Base System | Solvent | Temperature | Product | Yield | Reference |

| Phenylacetonitrile | Benzyl Alcohol | Co@PNC-900 / K₃PO₄ | Toluene | 140°C | 2,3-Diphenylpropanenitrile | 91% | rsc.orgresearchgate.net |

| Phenylacetonitrile | Benzyl Alcohol | Molecular Cobalt Complex / KOH | Toluene | 140°C | 2,3-Diphenylpropanenitrile | 85% | nsf.gov |

| Phenylacetonitrile | Benzyl Alcohol | Mn-PNP Pincer Complex / Cs₂CO₃ | Toluene | 135°C | 2,3-Diphenylpropanenitrile | 86% | scispace.com |

Alkylation and Arylation Reactions of Nitrile Alpha-Anions

The formation of this compound itself is a key example of an α-alkylation/arylation reaction. One notable method is the Palladium-catalyzed decarboxylative coupling. In this reaction, a suitable carboxylated precursor undergoes coupling to form the target nitrile. rsc.org For instance, the reaction can be performed by adding a catalyst like Pd(PPh₃)₄ or a combination of CpPd(Allyl) and a dppf ligand to the substrate in a solvent such as THF or toluene, followed by heating. rsc.org

While direct alkylation on this compound is not widely reported, the reactivity of the closely related phenylacetonitrile to form the analogous 2,3-diphenylpropanenitrile provides significant insight. The α-alkylation of arylacetonitriles with primary alcohols can be catalyzed by various transition metal complexes, including those of iridium, cobalt, and manganese, operating through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgrsc.orgscispace.com In this process, the alcohol is temporarily oxidized to an aldehyde, which then reacts with the enolate of the nitrile, followed by reduction of the resulting alkene intermediate to yield the α-alkylated product. scispace.com

Several catalytic systems have been developed for the synthesis of 2,3-diphenylpropanenitrile from phenylacetonitrile and benzyl alcohol, highlighting the general applicability of this transformation.

| Catalyst System | Base | Solvent | Temperature | Yield of 2,3-diphenylpropanenitrile | Reference |

|---|---|---|---|---|---|

| [IrCp*Cl₂]₂ | KOH | None (Solvent-free) | 100 °C | 88% | acs.org |

| Co@PNC-900 (reusable) | K₃PO₄ | Toluene | 140 °C | Quantitative | rsc.orgresearchgate.net |

| Mn(CO)₅Br / Ligand 2a | t-BuOK | Toluene | 110 °C | 86% | scispace.com |

| FeCl₃ / Ligand | NaH | Toluene | 130 °C | 85% | rsc.org |

| CoCl₂ / iPr-BIAN | KOtBu | Toluene | 150 °C | 85% | nsf.govdoi.org |

These methods demonstrate the effective α-benzylation of a nitrile stabilized by a single phenyl group. The additional methyl group in this compound would be introduced by starting with 2-phenylpropanenitrile.

Intramolecular Cyclizations and Annulations

The scientific literature reviewed did not provide specific examples of intramolecular cyclization or annulation reactions starting from this compound. Generally, nitrile anions can participate in intramolecular alkylations to form cyclic compounds, with the stability of the anion allowing for reactions that form strained rings like cyclopropanes and cyclobutanes. thieme-connect.de Annulation reactions, such as the Robinson annulation, are powerful methods for ring formation but typically involve enolates of ketones as the key nucleophile. ias.ac.in The application of these specific reaction types to this compound remains an area for potential future investigation.

Conjugate Additions of Aliphatic Nitriles

Nitriles can serve as nucleophiles in conjugate addition (Michael) reactions, particularly when the α-carbon is activated. libretexts.org Cyanide ions are well-known to participate in 1,4-additions to α,β-unsaturated carbonyl compounds. libretexts.org Research has shown that rhenium-based catalysts can facilitate the Michael addition of benzyl cyanide derivatives to α,β-unsaturated esters and carbonyls. nih.gov However, specific studies detailing the use of this compound as a nucleophile in conjugate addition reactions were not found in the surveyed literature. The steric hindrance from the α-methyl and α-phenyl groups may influence its reactivity in such transformations compared to less substituted nitriles.

Functional Group Metathesis Reactions at the Nitrile Moiety

There is no information available in the reviewed scientific literature concerning functional group metathesis reactions occurring at the nitrile moiety of this compound.

Nitrile Activation Studies and Mechanisms

The activation of the robust carbon-nitrogen triple bond in nitriles is a key step in many of their transformations. Metal complexes can activate nitriles through coordination, making them more susceptible to nucleophilic attack. nih.govmdpi.com

One studied mechanism involves the cooperative activation of nitriles by dearomatized rhenium PNP pincer complexes. nih.gov This process involves a rsc.orgnih.gov-addition of the complex across the C≡N bond, leading to the reversible formation of ketimido complexes. nih.gov For nitriles with an α-methylene group, such as benzyl cyanide, this can lead to the formation of enamido complexes. nih.gov These activated intermediates are relevant in designing catalytic cycles, for example, in the Michael addition of benzyl cyanide derivatives. nih.gov

In the context of the manganese-catalyzed α-alkylation of nitriles with alcohols, a proposed mechanism involves the activation of both the alcohol and the nitrile by the catalyst. scispace.com The manganese complex facilitates the dehydrogenation of the alcohol to an aldehyde, while also promoting the deprotonation of the nitrile to form the nucleophilic α-anion. The subsequent steps involve the addition of the nitrile anion to the aldehyde, dehydration, and finally, hydrogenation of the alkene intermediate to yield the product, with the catalyst being regenerated. scispace.com These studies, while often using simpler analogues like phenylacetonitrile, provide fundamental insights into the potential activation pathways for more substituted nitriles like this compound.

Mechanistic Investigations of Reactions Involving 2 Methyl 2,3 Diphenylpropanenitrile

Elucidation of Electron Transfer Mechanisms in Nitrile Reductions

The reduction of nitriles can proceed through various mechanisms, including electron transfer (ET) pathways, particularly in electrochemical reductions or when using chemical reductants. The reduction of aromatic nitriles often involves the initial formation of a radical anion upon the transfer of a single electron.

In aprotic polar solvents, electron-acceptor molecules can be reduced by species like the cyanide anion through the formation of paramagnetic anion radical intermediates. academie-sciences.fr For nitriles, the reduction process can be initiated by a single-electron transfer to the cyano group. The stability and subsequent reactivity of the resulting radical anion are influenced by the molecular structure. In the case of 2-methyl-2,3-diphenylpropanenitrile, the phenyl groups can delocalize the negative charge, stabilizing the radical anion intermediate.

First Electron Transfer: R-CN + e⁻ → [R-CN]•⁻ (Radical anion formation)

Second Electron Transfer: [R-CN]•⁻ + e⁻ → [R-CN]²⁻ (Dianion formation)

These highly reactive intermediates are then typically protonated by a proton source in the reaction mixture to yield the final reduced product, such as an amine, often via an imine intermediate. The specific pathway and the potential at which these transfers occur depend on the substrate and reaction conditions. For instance, studies on nitroaromatic compounds show that the initial one-electron transfer is a key energetic step, described by the midpoint redox potential (E¹). mdpi.com While specific electrochemical data for this compound is not extensively documented, the principles of electron transfer in related aromatic systems suggest a similar stepwise reduction mechanism. academie-sciences.frmdpi.com

Understanding Catalytic Cycles in Transition Metal-Mediated Nitrile Transformations

Transition metals are pivotal in catalyzing a wide array of transformations involving nitriles. The α-position of nitriles like this compound can be functionalized through cross-coupling reactions, which proceed via well-defined catalytic cycles.

The catalytic cycle for the α-arylation of nitriles, a key method for creating C(sp³)–C(sp²) bonds, generally involves oxidative addition and reductive elimination as fundamental steps. researchgate.netresearchgate.net Using a palladium or nickel catalyst as an example, the cycle typically begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent metal center, such as Pd(0) or Ni(0), increasing the metal's oxidation state by two (e.g., to Pd(II) or Ni(II)). researchgate.netsnnu.edu.cn

Following this, a transmetalation step occurs, and the cycle concludes with reductive elimination. In this final step, the newly introduced aryl group and the enolate derived from the nitrile couple, forming the α-arylated product and regenerating the low-valent metal catalyst. sci-hub.se The efficiency of reductive elimination can be a challenge in nitrile arylation due to the electron-withdrawing nature of the cyano group. However, additives like benzonitrile (B105546) have been shown to promote reductive elimination and stabilize the active Ni(0) catalyst, preventing decomposition. sci-hub.se

A proposed catalytic cycle for the Ni-catalyzed arylation of a tertiary nitrile is shown below:

Oxidative Addition: A low-valent Ni(0) intermediate undergoes oxidative addition with an aryl halide (Ar-I) to form a Ni(II) species.

Transmetalation: The deprotonated nitrile (as a magnesiated α-anion, for example) transfers its organic fragment to the Ni(II) center.

Reductive Elimination: The aryl group and the nitrile-containing alkyl group are eliminated from the nickel center, forming the C-C bond of the final product and regenerating the Ni(0) catalyst. sci-hub.se

Transmetalation is the crucial step where the organic group from an organometallic reagent is transferred to the transition metal catalyst. In the context of α-arylation of nitriles, this typically involves the reaction of a metal enolate of the nitrile with the arylpalladium or arylnickel halide complex formed after oxidative addition. researchgate.netresearchgate.net

The nature of the organometallic reagent and the reaction conditions significantly impact the efficiency of transmetalation. For instance, in nickel-catalyzed asymmetric cross-couplings, the slow transmetalation of arylboronic acids often requires elevated temperatures. d-nb.info To overcome this, more reactive nucleophiles are employed. The use of lithium aryl zincates, generated in situ from lithium organoboronates and zinc bromide (ZnBr₂), has been shown to facilitate the transmetalation step in nickel-catalyzed couplings, allowing reactions to proceed at lower temperatures. d-nb.info While Grignard reagents can also be used, their reactivity can sometimes lead to lower enantioselectivity due to the need for higher reaction temperatures. d-nb.info The choice of base and solvent is also critical, as they influence the formation and reactivity of the organometallic species involved in transmetalation. researchgate.net

The ligands coordinated to the metal center play a profound role in activating the nitrile group for transformation. The basicity of the ligand framework can directly influence the reactivity of the metal complex.

Studies on mononuclear cobalt(III)–hydroperoxo complexes have provided direct mechanistic evidence for the role of ligand basicity in nitrile activation. nih.govacs.org A cobalt complex with the ligand Me₃-TPADP was found to activate nitriles, whereas a similar complex with the less basic TBDAP ligand showed no reactivity. acs.orgacs.org This difference in reactivity is attributed to the stronger ligand field and higher electron-donating ability of Me₃-TPADP, which enhances the nucleophilicity of the coordinated hydroperoxo group, facilitating an intramolecular attack on the nitrile carbon. acs.org

The reaction proceeds via the formation of a cobalt(III)–peroxyimidato complex. nih.govacs.org Kinetic studies, including a positive Hammett value, support a mechanism where the rate-determining step is the intramolecular nucleophilic attack of the hydroperoxo ligand on the nitrile carbon. acs.org

| Complex | Ligand | pKa | Redox Potential (V vs Fc⁺/0) | Reactivity with Nitrile |

|---|---|---|---|---|

| [CoIII(Me₃-TPADP)(O₂H)(RCN)]²⁺ | Me₃-TPADP | -0.5 | 0.12 | Active (Forms peroxyimidato complex) |

| [CoIII(TBDAP)(O₂H)(CH₃CN)]²⁺ | TBDAP | -1.1 | 0.24 | Inactive |

These findings clearly demonstrate that increasing the basicity of the supporting ligand enhances the electron density at the metal center, which in turn promotes the activation of the coordinated nitrile substrate. acs.org

Studies on Imine and Imidium Intermediates

Imine and related imidium or nitrilium species are common intermediates in reactions involving the transformation of the cyano group. The reduction of nitriles to primary amines, for instance, proceeds through a putative imine intermediate. nih.govresearchgate.net

In the catalytic hydrogenation of nitriles, the substrate is first reduced to an imine, which is highly reactive. This imine can then be further hydrogenated to the primary amine. However, it can also react with the primary amine product, leading to the formation of secondary amines and other by-products, which complicates selectivity. researchgate.net In enzymatic nitrile reduction, the enzyme active site often sequesters the unstable imine intermediate to protect it from hydrolysis and guide it toward the final amine product. nih.gov

In non-reductive reactions, nitrile activation can also lead to imine-like intermediates. For example, the reaction of nitriles with cobalt(III)–hydroperoxo complexes forms cobalt(III)–peroxyimidato complexes, where the nitrile has been converted to a peroxyimidate C(=NH)O₂ moiety. acs.orgacs.org Similarly, Lewis base-catalyzed reactions of silyl (B83357) ketene (B1206846) imines with aldehydes can generate a nitrilium ion intermediate prior to forming the final nitrile product.

The addition of Grignard reagents to nitriles also forms an intermediate imine, which is typically hydrolyzed to a ketone. However, this intermediate can be trapped and reduced in situ to a primary amine using reagents like sodium metal in alcohol, avoiding isolation of the unstable imine. olemiss.edu For sterically hindered nitriles, the initial Grignard addition can be slow but may be accelerated by a copper(I) catalyst. olemiss.edu

Radical Capture Mechanisms in C-N Bond Formation

Radical-based strategies offer powerful and alternative pathways for constructing carbon-nitrogen bonds. These mechanisms often involve the generation of a carbon-centered radical which is then "captured" by a nitrogen-containing species or a metal-nitrogen complex.

In the context of forming molecules like this compound, a tertiary alkyl radical could be a key intermediate. The capture of such radicals by a metal complex is a fundamental step in many modern cross-coupling reactions. For example, nickel-catalyzed reactions can proceed via the capture of a carbon radical by a Ni(II) species to form a Ni(III) intermediate, which then undergoes reductive elimination to form the C-C or C-N bond. nih.gov

Mechanistic studies on C-N bond formation via radical capture at Ni(II) complexes have shown that a Ni(II) amido complex can effectively trap an alkyl radical. chemrxiv.orgacs.org Density functional theory (DFT) studies suggest two possible competing pathways for this capture, depending on the specific functional groups involved. acs.org An alternative pathway involves the direct radical-radical cross-coupling of an alkyl radical and a nitrogen-centered radical. rsc.org

Stereochemical Reaction Mechanisms and Transition State Analysis

The stereochemical outcomes of reactions involving this compound are dictated by the molecule's two chiral centers, C2 and C3. The creation of these centers, typically via alkylation of a precursor, and their influence on subsequent reactions are governed by principles of asymmetric induction. The analysis of transition states is crucial for understanding and predicting the diastereoselectivity of these transformations.

The synthesis of this compound is commonly achieved through the alkylation of the enolate of 2-phenylpropanenitrile (B133222) with benzyl (B1604629) bromide. scholaris.ca This reaction creates the C2-C3 bond and establishes the two adjacent stereocenters. The stereochemical course of this C-alkylation is a classic example of diastereoselection, where the pre-existing chiral center (C2 of the starting nitrile) directs the approach of the incoming electrophile (benzyl bromide) to the prochiral carbanionic center.

The mechanism proceeds through the formation of a planar enolate intermediate upon deprotonation of 2-phenylpropanenitrile. The subsequent alkylation can occur from either face of this planar intermediate, leading to the formation of two possible diastereomers: (2R,3S)/(2S,3R) and (2R,3R)/(2S,3S). The preferred pathway, and thus the major product, is determined by the energetic differences between the two competing diastereomeric transition states.

Pioneering work by Donald J. Cram on related systems, such as the 3-phenyl-2-butanol system, established the foundational models for predicting stereochemical outcomes in such reactions. acs.org These models are based on the conformational analysis of the transition state, where steric and electronic interactions are minimized. In the alkylation of the 2-phenylpropanenitrile enolate, the transition state can be visualized with the large phenyl group, the methyl group, and the nitrile group arranged around the carbanionic center. The incoming benzyl bromide will approach from the less sterically hindered face.

The two primary transition state models to consider are:

Open-Chain Model: In this model, the approach of the electrophile is governed primarily by steric hindrance. The most stable transition state will be the one where the largest groups on the existing stereocenter and the incoming electrophile are oriented anti-periplanar to each other to minimize van der Waals strain.

Chelated or Bridged Model: In certain cases, particularly with specific counter-ions (e.g., Li⁺), a chelated transition state can be formed. However, for a simple alkylation with benzyl bromide, an open-chain, non-chelated transition state is more likely to be dominant. The possibility of a "phenonium ion"-type intermediate, where the phenyl group on the adjacent carbon participates in stabilizing the transition state, can also influence the stereochemical pathway. chemeurope.comacs.org This participation can lead to a more rigid transition state, enhancing the stereoselectivity of the reaction.

The diastereomeric ratio of the products is a direct reflection of the energy difference (ΔΔG‡) between the diastereomeric transition states. A larger energy difference results in higher diastereoselectivity.

Table 4.5.1: Representative Diastereoselectivity in the Alkylation of Phenylacetonitrile (B145931) Derivatives

While specific experimental data for the alkylation leading to this compound is not extensively published, the table below illustrates typical results for analogous diastereoselective alkylations of α-aryl nitriles, demonstrating the influence of reaction conditions on stereochemical outcomes.

| Starting Material | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 2-Phenylpropanenitrile | Benzyl Bromide | LDA | THF | -78 | 75:25 |

| 2-Phenylpropanenitrile | Benzyl Bromide | KHMDS | Toluene | -78 | 85:15 |

| 2-Phenylpropanenitrile | Methyl Iodide | LDA | THF | -78 | 60:40 |

| 2-(4-Methoxyphenyl)propanenitrile | Benzyl Bromide | LDA | THF | -78 | 80:20 |

This table is illustrative and based on general outcomes for similar reactions; specific values for the title compound may vary.

Computational studies using Density Functional Theory (DFT) are often employed to model these transition states. chemeurope.com Such calculations can provide the geometries and relative energies of the possible transition states, offering a theoretical prediction of the diastereomeric ratio. These models would typically confirm that the transition state leading to the major diastereomer is lower in energy due to minimized steric repulsions between the phenyl groups and the methyl group.

Computational Studies on 2 Methyl 2,3 Diphenylpropanenitrile and Nitrile Derivatives

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of molecular systems. researchgate.net It allows for the calculation of electronic structures, geometries, and energies of molecules, transition states, and intermediates. researchgate.net By mapping the potential energy surface of a reaction, DFT can be used to determine the thermodynamics and kinetics of chemical transformations.

In the context of nitrile derivatives, DFT calculations are instrumental in several areas:

Geometric Optimization: Determining the most stable three-dimensional structure of reactants, products, and intermediates. For 2-methyl-2,3-diphenylpropanenitrile, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.

Reaction Mechanisms: Elucidating the step-by-step process of a chemical reaction. For instance, in the synthesis of α-aryl nitriles, DFT can model the oxidative addition, transmetalation, and reductive elimination steps in a catalytic cycle. scholaris.ca

Energetics: Calculating the energy changes that occur during a reaction. This includes the reaction enthalpy (ΔH) and Gibbs free energy (ΔG), which indicate whether a reaction is favorable and spontaneous.

Transition State Analysis: Identifying the high-energy transition state structures that connect reactants to products. The energy of the transition state is critical for determining the activation energy and, consequently, the reaction rate. For example, DFT calculations have been used to model the transition states in the hydrogenation of nitriles and predict activation barriers. umich.edu

These calculations provide a detailed picture of the reaction landscape, complementing experimental findings and guiding the development of more efficient synthetic methods. researchgate.net

Prediction of Activation Free Energy Barriers in Catalytic Processes

A key application of computational chemistry in catalysis is the prediction of activation free energy barriers (ΔG‡). nih.gov This barrier represents the energy required to reach the transition state and is a primary determinant of the reaction rate. nih.gov Accurate prediction of ΔG‡ is essential for understanding catalyst efficiency and selectivity. nih.gov

Table 1: Predicted Activation Free Energy Barriers in Ni-Catalyzed Cross-Coupling

| Catalyst System | Additive | Predicted Activation Free Energy (ΔG‡) | Reference |

|---|---|---|---|

| [(dppf)Ni(COD)] | None | Higher Barrier | scholaris.ca |

This table illustrates the impact of a nitrile additive on the activation barrier for the oxidative addition of PhCl to a Ni(0) complex, a key step in forming aryl-carbon bonds.

These predictive capabilities allow chemists to screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. DFT calculations can quantify various electronic properties, known as reactivity descriptors, which help predict how a molecule will behave in a chemical reaction. researchgate.netekb.eg For a molecule like this compound, these descriptors offer insight into its potential as an electrophile or nucleophile.

Key global reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ekb.eg A smaller HOMO-LUMO gap generally implies higher chemical reactivity. ekb.eg

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. ekb.eg

Table 2: Representative Calculated Reactivity Descriptors for an Aryl Nitrile Derivative

| Descriptor | Definition | Typical Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -7.0 to -6.0 | Electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 to 6.0 | Higher value indicates higher stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 to 3.0 | Resistance to charge transfer |

| Softness (S) | 1 / (2η) | 0.16 to 0.20 | Ease of charge transfer |

This table provides illustrative values for a generic aryl nitrile, based on findings for similar organic molecules. The specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and reaction pathways in a simulated environment. researchgate.netmdpi.com

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are particularly valuable for:

Conformational Analysis: The molecule can adopt various spatial arrangements (conformations) due to rotation around the C2-C3 bond and the bonds connecting the phenyl groups. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. biorxiv.orgnd.edu This is crucial as the reactivity of a molecule can depend significantly on its conformation.

Reaction Pathways: MD can be used to simulate the entire trajectory of a reaction, from reactants to products. This can reveal complex dynamic effects that are not captured by static DFT calculations, such as the role of solvent molecules in stabilizing intermediates or the influence of molecular vibrations on crossing a transition state barrier.

Ligand-Receptor Interactions: In a biological or catalytic context, MD simulations can model how a molecule like this compound might bind to an enzyme active site or a metal catalyst, revealing the key interactions that govern binding affinity and specificity. mdpi.com

Table 3: Illustrative Output from a Conformational Analysis of a Diphenyl-Substituted Alkane

| Conformation | Dihedral Angle (Ph-C-C-Ph) | Relative Potential Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 | 75 |

| Gauche | ~60° | 1.2 | 12 |

| Gauche | ~-60° | 1.2 | 12 |

This table illustrates the type of data obtained from an MD simulation for a molecule with two phenyl groups on adjacent carbons. It shows the relative stability and population of different rotational isomers (rotamers).

Through these simulations, a dynamic and realistic picture of the molecule's behavior emerges, providing a deeper understanding of its physical properties and chemical reactivity.

Advanced Analytical Methodologies for Characterization and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation and Reaction Monitoring

Proton (¹H) NMR spectroscopy provides precise information on the number and type of hydrogen atoms in a molecule. In 2-Methyl-2,3-diphenylpropanenitrile, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. The ten aromatic protons on the two phenyl rings typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The two diastereotopic protons of the methylene (B1212753) group (CH₂) adjacent to a stereocenter are chemically non-equivalent and appear as a multiplet, while the three protons of the methyl group (CH₃) resonate as a singlet.

During a chemical reaction, such as the alkylation of phenylacetonitrile (B145931), ¹H NMR can be used to monitor the reaction's progress. By observing the disappearance of reactant signals and the appearance of product signals, chemists can determine the reaction's conversion rate and endpoint without the need for isolating the product.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (C₆H₅) | 7.20 - 7.40 | Multiplet | 10H |

| Methylene-H (CH₂) | ~3.0 - 3.3 | Multiplet | 2H |

| Methyl-H (CH₃) | ~1.7 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

While ¹H NMR reveals information about the protons, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the spectrum would show signals for the methyl, methylene, quaternary, and nitrile carbons, as well as the various aromatic carbons. The nitrile carbon (C≡N) is particularly characteristic, appearing significantly downfield around δ 120-125 ppm. The quaternary carbon bonded to the methyl and phenyl groups is also a key indicator of the structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (C≡N) | 120 - 125 |

| Aromatic (C₆H₅) | 125 - 140 |

| Quaternary (C) | 45 - 55 |

| Methylene (CH₂) | 40 - 50 |

| Methyl (CH₃) | 25 - 35 |

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

Advanced NMR Techniques for Mechanistic Studies (e.g., ³¹P-²H HMBC)

While standard 1D NMR is powerful, advanced 2D NMR techniques are often required for unambiguous structural assignment and for probing reaction mechanisms. The specific technique mentioned, ³¹P-²H Heteronuclear Multiple Bond Correlation (HMBC), is not applicable to this compound as it lacks phosphorus.

In mechanistic studies, particularly those involving radical intermediates, NMR can be used to detect and characterize transient species. chimia.ch For example, in studies of radical cyanation reactions, specialized NMR techniques can help identify key intermediates, providing crucial insights into the reaction pathway. nih.govrsc.org Furthermore, isotopic labeling studies using ¹⁵N NMR can probe the electronic environment of the nitrile group, offering a sensitive handle on intermolecular interactions like hydrogen bonding. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). sci-hub.se This precision allows for the determination of a compound's elemental formula. For this compound (C₁₆H₁₅N), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound. scispace.com

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Mass [M+H]⁺ |

|---|---|---|

| C₁₆H₁₅N | [M+H]⁺ | 222.1277 |

Note: The calculated mass is for the protonated molecule, which is commonly observed in ESI and APCI ionization modes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cabidigitallibrary.orgjipbs.com In the context of this compound, GC-MS is used to:

Assess Purity: A sample is injected into the GC, where it is vaporized and separated from any impurities or byproducts. The area of the peak corresponding to the target compound relative to the total area of all peaks gives a quantitative measure of its purity. doi.org

Product Analysis: In a reaction mixture, GC-MS can separate and identify the main product, unreacted starting materials, and any side products formed during the reaction. The mass spectrometer provides a fragmentation pattern for each separated component, which acts as a molecular fingerprint, allowing for its identification by comparison to spectral libraries or through interpretation. ijarbs.com This is essential for optimizing reaction conditions and understanding reaction pathways.

Infrared (IR) Spectroscopy for Nitrile Functional Group Identification and Conjugation Effects

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. In the case of this compound, IR spectroscopy is particularly useful for confirming the presence of the nitrile (C≡N) group and observing the electronic effects of the adjacent phenyl substituents.

The nitrile functional group exhibits a characteristic stretching vibration that results in a sharp and intense absorption band in the IR spectrum. spectroscopyonline.com The position of this band is sensitive to the electronic environment of the C≡N bond. For saturated aliphatic nitriles, the C≡N stretching absorption typically appears in the region of 2250-2240 cm⁻¹. However, when the nitrile group is conjugated with a π-system, such as an aromatic ring, the absorption frequency is lowered. This shift to a lower wavenumber (2230-2215 cm⁻¹) is a direct consequence of the delocalization of π-electrons between the aromatic ring and the nitrile group, which weakens the C≡N triple bond. spectroscopyonline.comopenstax.org

In this compound, the nitrile group is directly attached to a carbon atom (C2) that also bears a phenyl group. This arrangement allows for direct conjugation between the phenyl ring and the nitrile group. Consequently, the C≡N stretching frequency is expected to be observed in the lower end of the typical range for nitriles. For a structurally similar compound, 2-(dimethylamino)-2,3-diphenylpropanenitrile (B13999408), the nitrile stretch is reported at approximately 2240 cm⁻¹.

In addition to the nitrile absorption, the IR spectrum of this compound will display other characteristic bands that confirm its structure. These include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (typically below 3000 cm⁻¹). libretexts.orglibretexts.org Aromatic C=C stretching vibrations are also expected in the 1600-1450 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| Nitrile (C≡N) | Stretching | 2230 - 2215 | Medium to Sharp | Position is lowered due to conjugation with the phenyl group at C2. spectroscopyonline.comopenstax.org |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium | Characteristic of C-H bonds on a benzene (B151609) ring. libretexts.org |

| Aliphatic C-H | Stretching | 2975 - 2845 | Medium to Strong | Arising from the methyl (CH₃) and methylene (CH₂) groups. docbrown.info |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak | Multiple bands are expected due to the two phenyl rings. |

| C-H Bending | Bending | 1470 - 1365 | Medium | From the aliphatic components of the molecule. docbrown.info |

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic technique depends on the scale and purpose of the separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. libretexts.orguad.ac.id In TLC, a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate serves as the stationary phase. wvu.edu

The separation is based on the principle of differential partitioning of the components of a mixture between the stationary phase and a liquid mobile phase. wvu.edu For a nonpolar compound like this compound, a nonpolar mobile phase is generally employed. The compound will have a weaker affinity for the polar stationary phase (silica gel) and will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic property of a compound under a specific set of chromatographic conditions. libretexts.org

The selection of the mobile phase is critical for achieving good separation. merckmillipore.com A common approach is to start with a nonpolar solvent, such as hexane, and gradually increase the polarity by adding a more polar solvent, like ethyl acetate (B1210297) or diethyl ether, until an optimal Rf value (typically between 0.3 and 0.7) is achieved. wvu.edureddit.com

Table 2: Suggested TLC Systems for this compound

| Stationary Phase | Mobile Phase (Eluent System) | Expected Rf Range | Rationale |

| Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (98:2) | 0.3 - 0.5 | A low polarity system suitable for relatively nonpolar aromatic compounds. rsc.org |

| Silica Gel 60 F₂₅₄ | Petroleum Ether / Diethyl Ether (2:1) | 0.4 - 0.6 | Another effective nonpolar system for separating aromatic nitriles. scispace.com |

| Alumina | Toluene / Cyclohexane (various ratios) | Variable | Alumina can be an alternative stationary phase, with toluene/cyclohexane offering a nonpolar mobile phase. reddit.com |

Column Chromatography

For the purification of larger quantities of this compound, column chromatography is the preferred method. columbia.edusavemyexams.com This technique utilizes a glass column packed with a solid adsorbent (stationary phase), most commonly silica gel for compounds of this nature. savemyexams.com The principle of separation is identical to that of TLC.

In practice, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. The mobile phase (eluent) is then passed through the column, either by gravity or under pressure (flash chromatography). savemyexams.com As the eluent flows through the column, the components of the mixture separate based on their affinity for the stationary and mobile phases. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

The selection of the eluent system for column chromatography is often guided by prior TLC analysis. columbia.edu A solvent system that provides a good separation and an appropriate Rf value for the desired compound on a TLC plate is typically a good starting point for the column separation. For this compound, eluent systems with low polarity have been successfully employed for its purification.

Table 3: Reported Column Chromatography Conditions for the Purification of this compound and Related Compounds

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

| This compound | Silica Gel | Petroleum Ether / Diethyl Ether (2:1) | scispace.comrug.nl |

| This compound | Silica Gel | Hexane / Ethyl Acetate (98:2) | rsc.org |

| 3-Oxo-2,3-diphenylpropanenitrile | Silica Gel | n-hexane / Ethyl Acetate (12:1) | rsc.org |

| Aromatic Nitriles (general) | Silica Gel | Petroleum ether / Dichloromethane (various ratios) | cup.edu.cn |

Applications and Synthetic Utility of Diphenylpropanenitrile Derivatives in Organic Synthesis

Role as Building Blocks in the Synthesis of Complex Organic Molecules

Diphenylpropanenitrile derivatives, including 2-Methyl-2,3-diphenylpropanenitrile, serve as valuable starting points for constructing more elaborate molecular frameworks. The core structure can be elaborated upon through various chemical transformations, making these compounds useful building blocks.

The synthesis of this compound itself has been described via the alkylation of 2-phenylpropanenitrile (B133222) with benzyl (B1604629) bromide, achieving a high yield of 98%. scispace.com This method highlights a common strategy for creating the diphenylpropane backbone. Once formed, this scaffold can be incorporated into larger, more complex molecules. For instance, related structures like 2-(dimethylamino)-2,3-diphenylpropanenitrile (B13999408) are explicitly used as building blocks for synthesizing more intricate molecules for research in chemistry, biology, and medicine. The general utility of arenes with alkyl groups (methylarenes) as foundational components in organic synthesis is well-established, as they can be converted into a wide array of important organic compounds. rsc.org

The presence of two phenyl groups also allows for further functionalization through electrophilic aromatic substitution, adding another layer of complexity and enabling the creation of diverse derivatives.

Intermediates for the Preparation of Diverse Functional Compounds

The nitrile functional group (C≡N) is a cornerstone of synthetic organic chemistry due to its ability to be converted into a wide range of other functional groups. ebsco.comfiveable.me This versatility makes this compound and its analogs valuable intermediates.

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form a carboxamide and subsequently a carboxylic acid. ebsco.com This transformation converts the nitrile into a key functional group for forming esters, amides, and other acid derivatives.

Reduction: The nitrile group is readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.me This provides a direct route to synthesizing complex amines, which are prevalent in pharmaceuticals and biologically active compounds.

Addition of Organometallic Reagents: Grignard reagents (RMgX) can add to the nitrile carbon, which, after hydrolysis of the intermediate imine, yields a ketone. fiveable.me This reaction allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group.

These fundamental reactions demonstrate the potential of this compound as a precursor for compounds containing carboxylic acids, primary amines, and ketones, significantly broadening its synthetic utility.

Table 1: Potential Transformations of the Nitrile Group in this compound

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Product Class |

| Nitrile (-C≡N) | H₃O⁺, heat | Carboxylic Acid (-COOH) | Carboxylic Acids |

| Nitrile (-C≡N) | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) | Amines |

| Nitrile (-C≡N) | 1. R-MgX, 2. H₃O⁺ | Ketone (-C(=O)R) | Ketones |

This table illustrates general, well-established reactions for the nitrile functional group. ebsco.comfiveable.me

Exploration of Nitrile-Containing Scaffolds in Molecular Design

The incorporation of a nitrile group into a molecular scaffold is a deliberate strategy in medicinal chemistry and materials science. sioc-journal.cnnih.gov The unique properties of the cyano group can significantly influence a molecule's biological activity and physicochemical characteristics.

While specific structure-activity relationship (SAR) studies for this compound are not publicly available, the principles of including a nitrile in a molecular design are well-understood from studies of other compound classes. sioc-journal.cnresearchgate.net For example, in SAR studies of diphenyl-containing structures like diphenyl-pyrazole and diphenylpyrazine derivatives, the introduction and positioning of functional groups are critical for biological activity. researchgate.netnih.gov

The nitrile group contributes to molecular interactions in several ways:

Hydrogen Bonding: The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets like proteins. sioc-journal.cnnih.gov

Polar Interactions: The strong dipole moment of the C≡N bond can engage in favorable polar interactions within a receptor's binding pocket. sioc-journal.cn

Bioisosterism: The linear and relatively small nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. sioc-journal.cnresearchgate.net This allows medicinal chemists to replace those groups to fine-tune a molecule's properties without drastically altering its shape.

In the context of a molecule like this compound, these principles suggest that the nitrile group would be a key modulator of potential biological activity.

The inclusion of a nitrile group is a key strategy for optimizing a molecule's properties, particularly in drug design. nih.govresearchgate.net Over 30 pharmaceuticals approved by the FDA contain a nitrile moiety. nih.gov

Key strategic advantages of incorporating a nitrile include:

Metabolic Stability: Introducing a nitrile group can block metabolically labile sites on a molecule. sioc-journal.cnresearchgate.net This prevents the molecule from being broken down by metabolic enzymes, thereby increasing its stability and duration of action in the body.

Modulation of Physicochemical Properties: The nitrile group can alter a molecule's solubility, lipophilicity, and electronic profile. sioc-journal.cn This allows for the optimization of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Enhanced Binding Affinity: As a potent hydrogen bond acceptor and through other polar interactions, the nitrile group can significantly enhance a molecule's binding affinity and selectivity for its intended biological target. sioc-journal.cnresearchgate.net

The this compound scaffold provides a robust framework onto which this functionality is placed, suggesting its potential as a core structure in the design of new chemical entities with tailored properties.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Nitrile Transformations

The transformation of the nitrile group is a cornerstone of organic synthesis, and the development of novel catalytic systems is a major focus of current research. These new catalysts aim to provide milder reaction conditions, higher selectivity, and greater functional group tolerance.

Recent advancements have seen the emergence of cobalt-catalyzed systems for the hydrogenative transformation of nitriles, yielding primary amines or C3-alkylated indoles. uniovi.es Metal pincer complexes, particularly those based on ruthenium, iron, and manganese, have also shown great promise in the hydrogenation of nitriles to primary amines. acs.org These complexes can render the α-proton of aliphatic nitriles acidic, facilitating carbon-carbon bond-forming reactions. chemistryviews.org Another innovative approach involves the use of cerium oxide (CeO₂) as a heterogeneous catalyst for various nitrile transformations, including hydration to amides and one-pot synthesis of esters and N-alkylamides. acs.org

A particularly relevant development is the use of transfer hydrocyanation, which avoids the use of highly toxic hydrogen cyanide (HCN) gas. acs.org This method utilizes an inexpensive nickel catalyst to achieve a reversible, gas-free transfer of HCN between alkenes and nitriles. acs.org Furthermore, reusable cobalt nanoparticles supported on porous N-doped carbon have been effectively used for the α-alkylation of nitriles with alcohols, a key step in the synthesis of compounds like 2,3-diphenylpropanenitrile (B1616120). researchgate.netgoogle.com These catalysts have demonstrated high stability and can be recycled multiple times without significant loss of activity. researchgate.net

| Catalyst System | Transformation | Key Advantages |

| Cobalt/tetraphosphine complex | Hydrogenative coupling of indoles with nitriles, hydrogenation to primary amines | Basic medium, pressurized hydrogen atmosphere uniovi.es |

| Metal Pincer Complexes (Ru, Fe, Mn) | Hydrogenation to amines, C-C coupling reactions | Mild conditions, high yields, metal-ligand cooperativity acs.orgchemistryviews.org |

| Cerium Oxide (CeO₂) | Hydration to amides, one-pot ester and N-alkylamide synthesis | Heterogeneous, aqueous or solvent-free conditions acs.org |

| Nickel-Phosphite Catalysts | Transfer hydrocyanation | Avoids use of HCN gas, inexpensive catalyst acs.orgorganic-chemistry.org |

| Reusable Cobalt Nanoparticles | α-alkylation of nitriles with alcohols | High stability, recyclability, sustainable approach researchgate.netgoogle.com |

Expanding the Scope of Stereoselective Syntheses of Chiral Diphenylpropanenitriles

The creation of chiral centers with high enantioselectivity is a significant challenge in modern organic synthesis. For molecules like 2-Methyl-2,3-diphenylpropanenitrile, which possesses a quaternary chiral center, the development of stereoselective synthetic methods is of paramount importance for accessing enantiomerically pure forms for potential pharmaceutical applications.

Current research is exploring various avenues to achieve this. One promising strategy is the use of chiral catalysts in cyanation reactions. buchler-gmbh.com Significant progress has been made in the catalytic enantioselective synthesis of Cα-tetrasubstituted or quaternary α-chiral nitriles. rsc.org This includes the development of novel chiral catalysts for the enantioselective cyanation of a variety of substrates. buchler-gmbh.comrsc.org

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral nitriles. chemistryviews.org Aldoxime dehydratases, for example, have been used for the cyanide-free synthesis of enantiomerically enriched nitriles from aldoximes. chemistryviews.org These enzymes can exhibit high enantioselectivity, and the choice of the (E)- or (Z)-isomer of the starting aldoxime can determine which enantiomer of the nitrile is produced. chemistryviews.org Furthermore, the combination of organolithium chemistry with stereoselective biocatalysis has been demonstrated for the conversion of aromatic nitriles into chiral alcohols, a process that could be adapted for the synthesis of chiral precursors to diphenylpropanenitriles. uniovi.es

The asymmetric alkylation of phenylacetonitrile (B145931) derivatives is another key approach. Phase-transfer catalysis using chiral catalysts derived from cinchona alkaloids has been successfully employed for the asymmetric alkylation of glycine-derived Schiff bases to produce chiral amino acids. mdpi.com This methodology could potentially be adapted for the enantioselective synthesis of this compound by using a suitable benzyl (B1604629) halide.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound is an area where such approaches are being actively investigated.

A significant advancement in this area is the α-alkylation of nitriles with alcohols, which offers a more sustainable alternative to traditional methods that use alkyl halides and stoichiometric amounts of strong bases. acs.orgresearchgate.net This "borrowing hydrogen" or "hydrogen auto-transfer" methodology utilizes alcohols as alkylating agents, with water being the only byproduct. researchgate.net Reusable cobalt nanoparticles supported on porous N-doped carbon have been shown to be highly effective for the synthesis of 2,3-diphenylpropanenitrile from phenylacetonitrile and benzyl alcohol. researchgate.netgoogle.com These catalysts demonstrate excellent reusability, a key aspect of green chemistry. researchgate.netbeilstein-journals.org

The use of biomass-derived feedstocks is another important green chemistry strategy. researchgate.net Research has shown the potential for synthesizing nitriles from biomass-derived aldehydes, offering a renewable starting point for chemical production. researchgate.net Ionic liquids and deep eutectic solvents (DESs) are also being explored as environmentally benign reaction media. mdpi.com For instance, a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been used as an efficient and eco-friendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions.

Furthermore, cyanide-free synthetic routes are a major goal in green nitrile synthesis. molaid.com Biocatalytic methods, such as those employing aldoxime dehydratases, provide a cyanide-free pathway to nitriles under mild, aqueous conditions. acs.org These enzymatic processes align well with the principles of green chemistry by utilizing renewable catalysts and avoiding toxic reagents. nih.govorientjchem.org

| Green Chemistry Approach | Description | Relevance to this compound |

| α-Alkylation with Alcohols | Utilizes alcohols as alkylating agents, producing water as the only byproduct. acs.orgresearchgate.net | A demonstrated sustainable route to 2,3-diphenylpropanenitrile using reusable cobalt catalysts. researchgate.netgoogle.com |

| Biomass-Derived Feedstocks | Employs renewable starting materials for chemical synthesis. researchgate.net | Offers a potential future pathway for the sustainable production of precursors to the target molecule. |

| Deep Eutectic Solvents (DESs) | Use of biodegradable, low-cost, and non-toxic solvent systems. | Provides an alternative to volatile organic solvents for nitrile synthesis. |

| Cyanide-Free Synthesis | Avoids the use of highly toxic cyanide reagents. molaid.com | Biocatalytic methods offer a promising green and safe alternative for nitrile group introduction. chemistryviews.orgacs.org |

| Reusable Catalysts | Catalysts that can be easily recovered and reused for multiple reaction cycles. researchgate.netmdpi.com | Cobalt nanoparticles on N-doped carbon have shown excellent reusability in the synthesis of 2,3-diphenylpropanenitrile. researchgate.netbeilstein-journals.org |

Computational Chemistry-Driven Reaction Discovery and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and guiding the development of new synthetic methods. In the context of this compound synthesis, computational studies can provide valuable insights into catalyst design, reaction pathways, and the origins of selectivity.

DFT calculations have been employed to elucidate the mechanism of the ruthenium(II)-catalyzed α-alkylation of arylmethyl nitriles with alcohols. sci-hub.se These studies have helped to identify the rate-determining step and understand the role of the catalyst in the borrowing-hydrogen strategy. sci-hub.se Similarly, computational investigations into manganese-catalyzed α-alkylation of nitriles have provided a deeper understanding of the reaction mechanism, supporting the multiple roles of the metal-ligand catalyst in alcohol activation, nitrile C-H activation, and hydrogenation. acs.orgscispace.com

In the realm of stereoselective synthesis, computational modeling is crucial for rationalizing and predicting the enantioselectivity of catalytic reactions. For instance, molecular modeling has been used to understand the unprecedented stereochemical outcome of an aldoxime dehydratase-catalyzed enantioselective dehydration, where the (E)- and (Z)-isomers of the substrate lead to opposite enantiomers of the chiral nitrile. nih.gov Such insights are invaluable for designing mutant enzymes with improved enantioselectivity.

Furthermore, DFT calculations can aid in the discovery of entirely new reactions. For example, computational studies were instrumental in proposing a mechanism for the chloride-induced scission of C-CN bonds, a novel transformation of nitriles. organic-chemistry.org By modeling potential transition states and reaction intermediates, computational chemistry can accelerate the discovery and optimization of new synthetic routes for complex molecules like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methyl-2,3-diphenylpropanenitrile in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common approach involves reacting substituted benzenes with α-methyl-α-phenylpropionitrile precursors in polar aprotic solvents (e.g., DMF) under inert atmospheres. Elevated temperatures (80–100°C) and catalysts like Lewis acids (e.g., AlCl₃) improve yields . Purification typically employs column chromatography with ethyl acetate/hexane gradients. Industrial-scale methods, such as continuous flow reactors, enhance reproducibility but require precise control of residence time and pressure .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., phenyl group integration, nitrile resonance at ~110–120 ppm).

- LC-MS : High-resolution mass spectrometry confirms molecular ion ([M+H]⁺) and detects impurities. Isotopic labeling (e.g., ¹³C) tracks reaction pathways, as demonstrated in studies on analogous nitriles .

- FT-IR : Validate nitrile group presence via C≡N stretch (~2240 cm⁻¹) .

Q. What are the common reaction pathways involving this compound in organic synthesis?

- Methodological Answer : The nitrile group enables diverse transformations:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields primary amines.

- Hydrolysis : Acidic/alkaline conditions convert nitriles to carboxylic acids or amides.

- Substitution : Nucleophiles (e.g., Grignard reagents) displace nitrile to form ketones or alcohols . Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Advanced Research Questions

Q. How can contradictions in structural data (e.g., crystallography vs. computational modeling) be resolved for this compound derivatives?

- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Use:

- X-ray crystallography : Resolve absolute configuration, as applied in studies on related nitriles .

- DFT calculations : Compare optimized geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set) to experimental data. Adjust for solvent polarity using COSMO-RS models .

- Dynamic NMR : Probe rotational barriers of phenyl groups to validate steric hindrance .

Q. What strategies optimize reaction conditions for this compound in enantioselective catalysis?

- Methodological Answer :

- Chiral Ligands : Employ bisoxazoline or BINAP ligands with transition metals (Cu, Pd) to induce asymmetry.

- Solvent Screening : Test low-polarity solvents (toluene) to enhance enantiomeric excess (ee).

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to identify rate-limiting steps. For example, steric bulk in ortho-substituted phenyl groups slows nucleophilic attack .

Q. How do steric and electronic effects of phenyl substituents influence enzyme inhibition studies involving this compound?

- Methodological Answer :

- Docking Simulations : Model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Compare binding affinities of nitro- vs. methoxy-substituted analogs .

- Kinetic Assays : Measure IC₅₀ values under varied pH and temperature. For instance, electron-withdrawing groups (e.g., -NO₂) enhance inhibition potency but reduce solubility .

- Metabolic Profiling : Track metabolites via LC-MS/MS in hepatocyte models to assess bioactivation pathways .

Q. What methodologies address discrepancies in tracking this compound metabolites in biosynthetic pathways?

- Methodological Answer :

- Isotope-Labeled Tracers : Use ¹³C/¹⁵N-labeled precursors to trace shunt products (e.g., hexadienedioic acid derivatives) via HRMS. Adjust labeling protocols to account for competing degradation pathways .

- Compartmentalization Studies : Fractionate fungal/bacterial cells to localize metabolites, as demonstrated in patulin biosynthesis research .

- Statistical Validation : Apply ANOVA to distinguish biological variability from analytical noise in replicate experiments .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the reactivity of this compound under oxidative vs. reductive conditions?